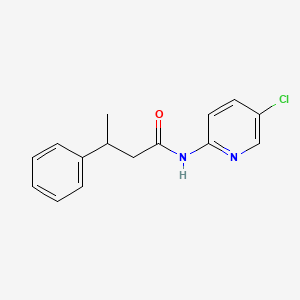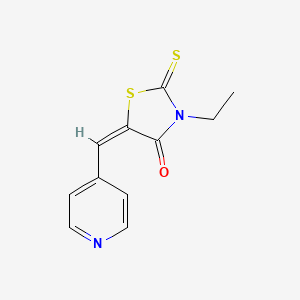![molecular formula C23H16N4O3 B6083117 2-methyl-3-(1-naphthyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B6083117.png)
2-methyl-3-(1-naphthyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-3-(1-naphthyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is a synthetic compound that has gained significant attention in scientific research for its potential applications in various fields. This compound is also known as MNPA and has a unique chemical structure that makes it an attractive molecule for researchers to study.
Wirkmechanismus
The mechanism of action of MNPA is not fully understood. However, studies have suggested that MNPA may act as an inhibitor of various enzymes and proteins that are involved in cancer cell growth and Alzheimer's disease. MNPA has been found to inhibit the activity of cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase-3β (GSK-3β), which are involved in cancer cell growth and Alzheimer's disease, respectively.
Biochemical and Physiological Effects:
MNPA has been shown to have various biochemical and physiological effects. In cancer cells, MNPA has been found to induce apoptosis and inhibit cell growth. In Alzheimer's disease, MNPA has been found to inhibit the aggregation of amyloid-beta peptides, which are associated with the development of Alzheimer's disease. MNPA has also been found to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MNPA for lab experiments is its unique chemical structure, which makes it an attractive molecule for researchers to study. MNPA has also been found to be stable and easy to synthesize, making it a convenient molecule for lab experiments. However, one of the limitations of MNPA is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on MNPA. One potential direction is to study the potential use of MNPA in the treatment of other diseases, such as Parkinson's disease and Huntington's disease. MNPA has also been studied for its potential use in the treatment of bacterial infections. Another future direction is to optimize the synthesis method of MNPA to improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of MNPA and its potential applications in various fields of research.
Conclusion:
In conclusion, MNPA is a synthetic compound that has shown promising results in various scientific research applications. It has a unique chemical structure that makes it an attractive molecule for researchers to study. MNPA has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit the aggregation of amyloid-beta peptides, making it a potential candidate for cancer therapy and the treatment of Alzheimer's disease. MNPA has also been found to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases. While there are limitations to working with MNPA, there are several future directions for research on this compound, which could lead to new discoveries and potential applications in various fields.
Synthesemethoden
The synthesis of MNPA involves a multi-step process that starts with the reaction of 2-aminopyrazole and 1-naphthylboronic acid in the presence of a palladium catalyst. The resulting product is then subjected to a Suzuki-Miyaura coupling reaction with 4-nitrophenylboronic acid. The final product, MNPA, is obtained through a condensation reaction with 2-methyl-4-nitrobenzaldehyde. This synthesis method has been optimized by researchers to produce high yields of MNPA with high purity.
Wissenschaftliche Forschungsanwendungen
MNPA has shown promising results in various scientific research applications. One of the most significant applications of MNPA is in the field of cancer research. MNPA has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. MNPA has also been studied for its potential use in the treatment of Alzheimer's disease. It has been found to inhibit the aggregation of amyloid-beta peptides, which are associated with the development of Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-methyl-3-naphthalen-1-yl-5-(4-nitrophenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O3/c1-14-22(19-8-4-6-15-5-2-3-7-18(15)19)23-24-20(13-21(28)26(23)25-14)16-9-11-17(12-10-16)27(29)30/h2-13,25H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKIUFLOLMFFGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=CC(=O)N2N1)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-(1-naphthyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2'-[ethane-1,2-diylbis(5-thioxo-1H-tetrazole-4,1(5H)-diyl)]bis(6,8-dioxabicyclo[3.2.1]octan-4-one)](/img/structure/B6083036.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[3-(1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}piperazine](/img/structure/B6083049.png)
![1-sec-butyl-5-[(2-methyl-5-nitro-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6083060.png)

![N-(4-chlorophenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6083069.png)
![2,2'-ethane-1,2-diylbis(2H-naphtho[1,8-cd]isothiazole) 1,1,1',1'-tetraoxide](/img/structure/B6083077.png)
![1-[1-({1-[(1-ethyl-1H-imidazol-5-yl)methyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol](/img/structure/B6083084.png)
![3-[5-(4-ethoxyphenyl)-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethylpyridin-2(1H)-one](/img/structure/B6083092.png)

![1-{3-fluoro-4-[4-(2-fluoro-5-nitrobenzoyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B6083108.png)
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[(5-methyl-2-furyl)methyl]benzamide](/img/structure/B6083109.png)

![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-9H-xanthene-9-carboxamide](/img/structure/B6083153.png)
![7-(2,3-dimethoxybenzyl)-2-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6083157.png)